molecular formula C13H19FN2 B1478354 4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline CAS No. 2097975-62-5

4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline

Cat. No. B1478354
CAS RN: 2097975-62-5
M. Wt: 222.3 g/mol
InChI Key: ARFMLVDSIVEQAW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For example, a new series of pyrrolidine derivatives was designed and synthesized starting from (2S,4R)-4-hydroxyproline .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives can be synthesized using various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

Pyrrolidine is a saturated scaffold that allows efficient exploration of the pharmacophore space . It contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage .

Scientific Research Applications

High Glass Transitions in Polyamides and Polyimides

A study by Liaw et al. (2002) on new polyamides and polyimides containing triphenylamine groups, synthesized from a diamine monomer related to the compound of interest, highlighted their high glass transition temperatures. These materials exhibit promising applications in high-performance polymers due to their excellent thermal stability and solubility in various organic solvents (Liaw, Hsu, Chen, & Lin, 2002).

Effects on Peptide and Protein Stability

Research on 4-fluoroprolines, which share a structural motif with the compound , has demonstrated their utility in understanding protein structure and stability. These studies have shown that the incorporation of fluoroprolines into peptides and proteins can significantly influence their conformational stability, offering tools for probing structure-function relationships and designing stable peptide-based therapeutics (Newberry & Raines, 2017).

Conformational Analysis and Molecular Recognition

Testa et al. (2018) explored the synthesis and properties of fluoro-hydroxyprolines, revealing their impact on molecular recognition by biological systems. This research underscores the potential of fluoro-substituted prolines in medicinal chemistry, particularly in the design of molecules for targeted protein degradation (Testa, Lucas, Castro, et al., 2018).

Synthesis and Utilization in Heterocyclic Chemistry

Rodinovskaya et al. (2008) discussed the synthesis of diverse substituted pyridine-thiones, illustrating the versatility of fluoro-substituted compounds in creating heterocyclic structures with potential applications in pharmaceuticals and materials science (Rodinovskaya, Shestopalov, Gromova, & Shestopalov, 2008).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, one pyrrolidine derivative was described as a potent inhibitor of myeloid cell leukemia-1 (Mcl-1) protein .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For a related compound, tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid, several safety precautions are recommended, including avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the wide range of biological activities it can confer . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-[4-(fluoromethyl)pyrrolidin-3-yl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFMLVDSIVEQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline
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4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline
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4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline
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4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline
Reactant of Route 5
4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline
Reactant of Route 6
4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline

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